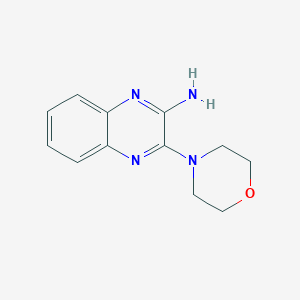

3-Morpholin-4-ylquinoxalin-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Morpholin-4-ylquinoxalin-2-amine is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of morpholine-based compounds, including 3-Morpholin-4-ylquinoxalin-2-amine, in cancer therapy. Research indicates that derivatives of morpholine exhibit significant anticancer properties by inhibiting key enzymes involved in tumor growth and progression. For instance, novel morpholine derivatives were synthesized and tested for their ability to inhibit carbonic anhydrase and their effects on ovarian cancer cell lines, demonstrating promising results in reducing cell viability and tumor growth .

Inhibition of Kinases

This compound has been identified as a type III receptor tyrosine kinase inhibitor. This class of inhibitors is crucial for targeting various cancers where aberrant kinase signaling plays a role in tumorigenesis. The compound's ability to selectively inhibit these kinases suggests its potential as a targeted therapy for specific cancer types .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. In silico studies have shown that modifications to the quinoxaline structure can enhance MAO inhibitory activity, suggesting that this compound could be developed into a therapeutic agent for neurodegenerative diseases .

Case Study 1: Antitumor Activity in Ovarian Cancer

A study conducted on morpholine derivatives demonstrated that this compound significantly inhibited the growth of ovarian cancer cells by inducing apoptosis and inhibiting HIF-1α activity, which is crucial for tumor survival under hypoxic conditions . This highlights its potential as a lead compound in developing new anticancer therapies.

Case Study 2: MAO Inhibition and Neuroprotection

In another investigation focusing on MAO inhibition, derivatives of this compound were tested for their ability to prevent neurotoxicity associated with oxidative stress. The findings indicated that these compounds could protect neuronal cells by modulating neurotransmitter levels, thus offering potential therapeutic benefits for conditions like Parkinson's disease .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-Morpholin-4-ylquinoxalin-2-amine, and how do reaction conditions influence product purity?

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, morpholine derivatives can react with halogenated quinoxaline precursors under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Reaction temperature (60–100°C) and stoichiometric ratios of morpholine to quinoxaline intermediates are critical for minimizing byproducts like di-substituted analogues . Purification via column chromatography or recrystallization is recommended to achieve >95% purity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy : 1H and 13C NMR to confirm substitution patterns on the quinoxaline and morpholine rings.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- X-ray crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) are widely used for refinement .

- IR spectroscopy : To identify amine (–NH) and morpholine (C–O–C) functional groups .

Advanced Research Questions

Q. How can 3D-QSAR models be applied to predict the pharmacological activity of this compound derivatives?

A 3D-QSAR study involves:

- Alignment : Superimposing molecular structures based on pharmacophoric features (e.g., morpholine’s oxygen as a hydrogen bond acceptor).

- Descriptor generation : Electrostatic, steric, and hydrophobic fields computed using software like CoMFA or CoMSIA.

- Validation : Cross-validation (e.g., leave-one-out) to ensure model robustness. For example, derivatives with electron-withdrawing groups on the quinoxaline ring showed enhanced binding affinity in kinase inhibition assays .

Q. What computational strategies are optimal for modeling the conformational flexibility of this compound in solution?

Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) can predict solvent-dependent conformations. Key parameters:

- Solvation models : Explicit water molecules or implicit solvation (e.g., GB/SA).

- Ring puckering analysis : Use Cremer-Pople coordinates to quantify morpholine ring distortions, which impact ligand-receptor interactions .

- Docking studies : Software like AutoDock Vina to assess binding modes in target proteins .

Q. How should researchers resolve contradictions in crystallographic data for this compound complexes?

Discrepancies in bond lengths or angles may arise from disorder or twinning. Strategies include:

- Data reprocessing : Use SHELXL to refine occupancy ratios or apply twin-law corrections.

- Validation tools : Check R-factor convergence and residual electron density maps via WinGX .

- Alternative space groups : Test lower-symmetry space groups if refinement metrics are unsatisfactory.

Q. What mechanistic insights explain the regioselectivity of alkylation reactions involving this compound?

Alkylation at the quinoxaline amine vs. morpholine nitrogen depends on:

- Steric effects : Bulky electrophiles favor substitution at the less hindered quinoxaline site.

- Electronic effects : Electron-deficient alkylating agents (e.g., propargyl bromide) target the more nucleophilic quinoxaline amine.

- Solvent polarity : Polar solvents stabilize transition states for morpholine alkylation .

Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?

- Kinase assays : Use fluorescence-based ADP-Glo™ kits to measure IC50 values against target kinases (e.g., PI3K or mTOR).

- Negative controls : Include structurally related inactive analogues to confirm specificity.

- Data normalization : Correct for background signals using vehicle-treated samples .

Q. Methodological Notes

- Data Interpretation : Address conflicting bioactivity data by correlating in vitro results with computational predictions (e.g., QSAR vs. experimental IC50).

- Safety Protocols : Follow guidelines for handling amines (e.g., use fume hoods, avoid inhalation) as per Material Safety Data Sheets (MSDS) .

属性

CAS 编号 |

480439-23-4 |

|---|---|

分子式 |

C12H14N4O |

分子量 |

230.27 g/mol |

IUPAC 名称 |

3-morpholin-4-ylquinoxalin-2-amine |

InChI |

InChI=1S/C12H14N4O/c13-11-12(16-5-7-17-8-6-16)15-10-4-2-1-3-9(10)14-11/h1-4H,5-8H2,(H2,13,14) |

InChI 键 |

RSPQDUOGTUCXLB-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=NC3=CC=CC=C3N=C2N |

规范 SMILES |

C1COCCN1C2=NC3=CC=CC=C3N=C2N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。